1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Description
1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes an ethyl group, multiple ethoxy groups, and a methoxyphenoxy group attached to a benzene ring
Properties
IUPAC Name |
1-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-16-8-10-17(11-9-16)22-14-12-21-13-15-23-19-7-5-4-6-18(19)20-2/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUZWTWUUBVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-ethyl-4-bromobenzene with 2-(2-(2-methoxyphenoxy)ethoxy)ethanol under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can target the ethoxy or methoxy groups, potentially leading to the formation of alcohols or ethers.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can be studied to understand its effects. The pathways involved often include binding to active sites, inducing conformational changes, or participating in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound has a similar structure but lacks the ethyl group.
4-Ethyl-2-methoxyphenol: This compound has an ethyl group and a methoxy group attached to the benzene ring but lacks the ethoxy chains.
Uniqueness
1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its combination of ethyl, methoxyphenoxy, and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
